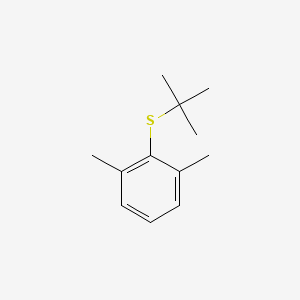

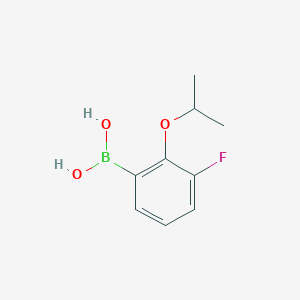

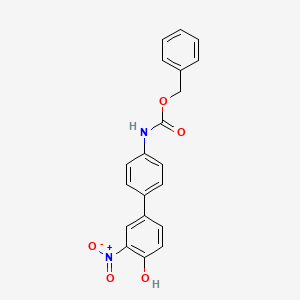

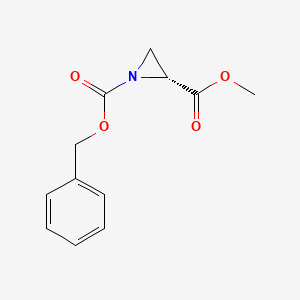

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate is a compound derived from aziridine, a five-membered heterocyclic ring. It is a colorless solid with a molecular weight of 202.26 g/mol and a melting point of approximately 53°C. It is a versatile intermediate used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has been extensively studied in the laboratory and its various applications have been well documented.

Scientific Research Applications

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of various heterocyclic compounds, including aziridines, epoxides, and aziridinones.

Mechanism of Action

Target of Action

It’s worth noting that benzimidazole derivatives, which share a similar structure, have been found to interact with a variety of targets, including various enzymes involved in a wide range of therapeutic uses .

Mode of Action

It’s known that benzimidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity . The presence of the benzene ring allows for resonance stabilization, which could influence how this compound interacts with its targets .

Biochemical Pathways

Benzimidazole derivatives have been found to influence a variety of pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Benzimidazole derivatives are known for their increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Action Environment

The success of suzuki–miyaura cross-coupling, a reaction often used in the synthesis of similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Advantages and Limitations for Lab Experiments

The advantages of using 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate in laboratory experiments include its versatility, low cost, and ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, the compound is highly reactive and can be easily hydrolyzed in the presence of water or other polar solvents. It is also toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving 1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate. These include further investigation into its mechanism of action, potential therapeutic applications, and the development of new synthesis methods. In addition, further research into its biochemical and physiological effects could provide new insights into its potential uses. Finally, further investigations into its chemical and physical properties could lead to the development of new materials and applications.

Synthesis Methods

1-Benzyl 2-methyl (R)-aziridine-1,2-dicarboxylate can be synthesized via a variety of methods. The most common method involves the reaction of ethyl benzoate with sodium azide in the presence of a base such as sodium hydroxide. The resulting product is then reacted with methyl iodide to form the desired compound. Other methods of synthesis include the reaction of ethyl benzoate with a mixture of sodium azide and potassium cyanide, as well as the reaction of ethyl benzoate with sodium azide in the presence of an acid catalyst.

properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2R)-aziridine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZJUBQWCWZING-VUUHIHSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CN1C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.